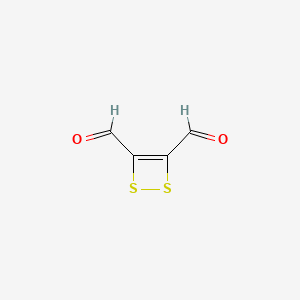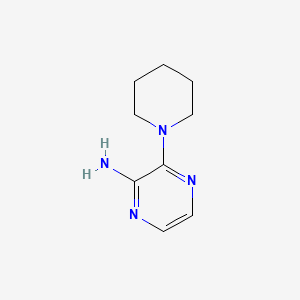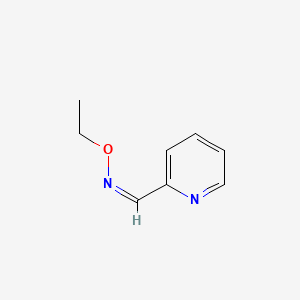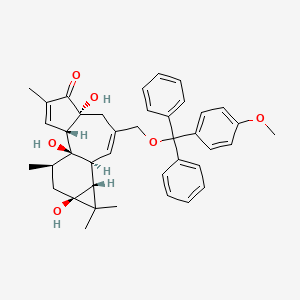
12-Deoxyphorbol 20-methoxytrityl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Deoxyphorbol 20-methoxytrityl ether is a complex organic compound with the molecular formula C40H44O6 and a molecular weight of 620.8 g/mol . It is a derivative of phorbol, a diterpene known for its biological activity. This compound is primarily used in research settings, particularly in the study of protein kinase C (PKC) pathways .
Méthodes De Préparation
The synthesis of 12-Deoxyphorbol 20-methoxytrityl ether involves multiple steps, starting from phorbol or its derivatives. The synthetic route typically includes protection and deprotection steps, esterification, and etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity
Analyse Des Réactions Chimiques
12-Deoxyphorbol 20-methoxytrityl ether undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
12-Deoxyphorbol 20-methoxytrityl ether is extensively used in scientific research, particularly in the following fields:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: It is used to investigate the role of protein kinase C in cellular signaling pathways.
Medicine: Research on this compound contributes to understanding cancer biology and developing potential therapeutic agents.
Industry: While its industrial applications are limited, it is used in the development of biochemical assays and research tools
Mécanisme D'action
The primary mechanism of action of 12-Deoxyphorbol 20-methoxytrityl ether involves the activation of protein kinase C (PKC) pathways. This activation leads to various cellular responses, including changes in gene expression, cell proliferation, and apoptosis. The compound binds to specific sites on the PKC enzyme, inducing conformational changes that enhance its activity .
Comparaison Avec Des Composés Similaires
12-Deoxyphorbol 20-methoxytrityl ether is unique compared to other phorbol derivatives due to its specific functional groups and molecular structure. Similar compounds include:
Phorbol 12-myristate 13-acetate (PMA): Known for its potent PKC activation.
12-Deoxyphorbol 13-acetate: Another derivative with similar biological activity.
Phorbol 12,13-diacetate: Used in research for its effects on PKC pathways. The uniqueness of this compound lies in its specific ether and methoxy groups, which may confer distinct biological properties and reactivity.
Propriétés
IUPAC Name |
(1R,2S,6R,10S,11R,13S,15R)-1,6,13-trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44O6/c1-25-20-33-37(42,35(25)41)23-27(21-32-34-36(3,4)38(34,43)22-26(2)39(32,33)44)24-46-40(28-12-8-6-9-13-28,29-14-10-7-11-15-29)30-16-18-31(45-5)19-17-30/h6-21,26,32-34,42-44H,22-24H2,1-5H3/t26-,32+,33-,34-,37-,38+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMGSMKPUVBNF-APXKIQRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

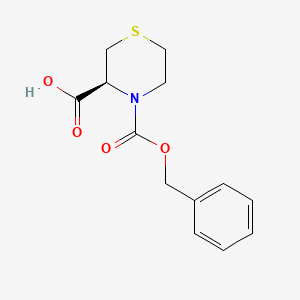
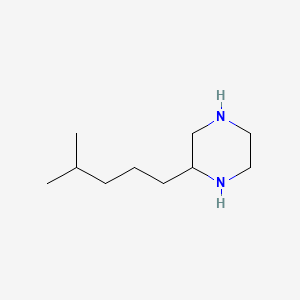
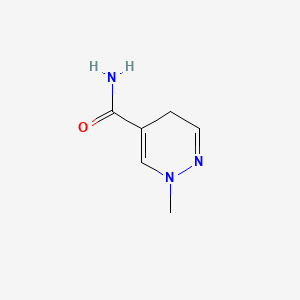
![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)
